9-(2-nitrobenzyl)-9H-purin-6-amine
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Overview
Description
9-(2-nitrobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a nitrobenzyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-nitrobenzyl)-9H-purin-6-amine typically involves the introduction of the 2-nitrobenzyl group to the purine ring. One common method involves the reaction of 2-nitrobenzyl bromide with 9H-purin-6-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-(2-nitrobenzyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of 9-(2-aminobenzyl)-9H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(2-nitrobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of other purine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its structural similarity to biologically active purines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 9-(2-nitrobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photochemical cleavage upon exposure to UV light, releasing the active purine moiety. This property is exploited in various biological assays and photochemical studies. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-nitrobenzyl)-9H-purin-6-amine
- 2-nitrobenzyl alcohol
- 2-nitrobenzyl bromide
- 2-nitrobenzyl chloride
Uniqueness
This compound is unique due to its combination of a purine ring and a nitrobenzyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrobenzyl group allows for photochemical cleavage, making it a valuable tool in photochemical studies and biological assays .
Properties
CAS No. |
10549-96-9 |
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Molecular Formula |
C12H10N6O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
9-[(2-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-3-1-2-4-9(8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |
InChI Key |
QRWDYRHCEDQYMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(N=CN=C32)N)[N+](=O)[O-] |
Origin of Product |
United States |
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